![molecular formula C16H13Cl2N3 B2488538 8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride CAS No. 477762-42-8](/img/structure/B2488538.png)

8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

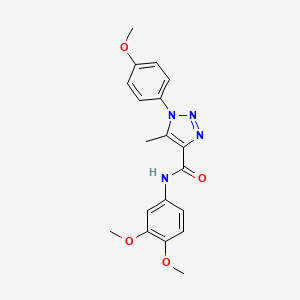

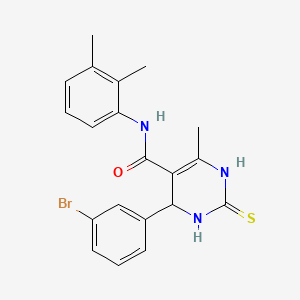

"8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride" is a chemical compound that belongs to the class of hydrazone and quinoline derivatives. These compounds are known for exhibiting a wide range of biological activities, including antimicrobial and antiviral properties, making them of significant interest in chemical and pharmaceutical research (Kumara et al., 2016).

Synthesis Analysis

The synthesis of related hydrazone derivatives involves the dry grinding of 2-chloroquinoline-3-carbaldehyde and phenylhydrazinium chloride, producing various hydrazone compounds through different synthetic pathways. These processes highlight the versatility and reactivity of the quinoline and hydrazine components in forming complex structures (Kumara et al., 2016).

Molecular Structure Analysis

X-ray crystallography studies reveal the molecular structures of these compounds, demonstrating planar quinoline rings and various bonding interactions, including hydrogen bonding and π-π stacking. These interactions play a crucial role in the stability and supramolecular assembly of these compounds, impacting their physical and chemical properties (Jasinski et al., 2010).

Chemical Reactions and Properties

Hydrazone derivatives undergo various chemical reactions, including interconversion between isomers induced by UV radiation. Such reactions affect the compound's electronic and structural properties, demonstrating their potential as photo-electrochemical switches. This property is significant for applications in materials science and molecular electronics (Valencia et al., 2018).

Physical Properties Analysis

The physical properties of these compounds are closely related to their molecular structure and intermolecular interactions. X-ray crystallography and spectroscopic analyses provide insights into their solid-state architecture, revealing how molecular conformation and crystal packing influence their physical stability and solubility (Gomes et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the molecular structure and electronic configuration of these compounds. Studies involving the synthesis and reaction mechanisms offer valuable insights into their chemical behavior, which is essential for designing compounds with desired biological or physical properties (Son et al., 2010).

Wissenschaftliche Forschungsanwendungen

Molecular and Supramolecular Structures

- Study : Researchers investigated reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes, leading to the synthesis of hydrazone derivatives, which have a range of biological activities, and pyrazolo[3,4-b]quinoline derivatives, known for antimicrobial and antiviral activities (Kumara et al., 2016).

Synthesis of Novel Heterocyclic Derivatives

- Study : A study focused on synthesizing novel heterocyclo-thieno[2,3-b]quinoline derivatives, exploring various reactions and producing compounds with potential biological significance (Awad et al., 1991).

Antimicrobial Activity of Succinimido Derivatives

- Study : This research synthesized succinimido derivatives linked to quinolines and evaluated their antimicrobial activities, showing significant inhibition of bacterial and fungal growth (Ahmed et al., 2006).

Synthesis and Antimicrobial Evaluation of Quinoline Derivatives

- Study : Another study synthesized various quinoline derivatives and evaluated their antimicrobial properties, indicating potential medicinal applications (Kumar & Kumar, 2021).

Antioxidant and Antimicrobial Studies

- Study : This investigation synthesized N′-(substituted-2-chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides, and evaluated their antioxidant and antimicrobial activities. Some compounds were found active against gram-positive bacterial strains and fungi (Ahmad et al., 2012).

Safety and Hazards

The safety information available indicates that the compound may be hazardous. The specific hazard statements and precautionary statements were not provided in the sources I found . It’s important to handle all chemical compounds with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area.

Eigenschaften

IUPAC Name |

N-[(E)-(2-chlorophenyl)methylideneamino]quinolin-1-ium-8-amine;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3.ClH/c17-14-8-2-1-5-13(14)11-19-20-15-9-3-6-12-7-4-10-18-16(12)15;/h1-11,20H;1H/b19-11+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFLTALZLURBNH-YLFUTEQJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC2=CC=CC3=C2[NH+]=CC=C3)Cl.[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC2=CC=CC3=C2[NH+]=CC=C3)Cl.[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![furan-2-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2488461.png)

![N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2488464.png)

![1-[(Chloromethoxy)methyl]-4-methoxybenzene](/img/structure/B2488471.png)

![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/no-structure.png)

![N-[3-Methyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2488473.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488478.png)